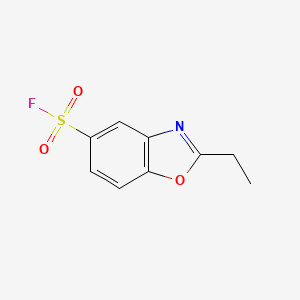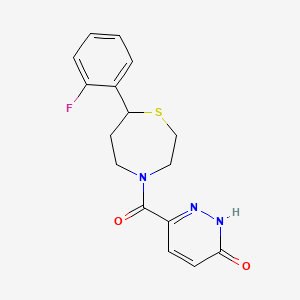
6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of a fluorophenyl group, a thiazepane ring, and a pyridazinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, followed by the introduction of the fluorophenyl group and the pyridazinone moiety. Key steps may include:
Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine and a thiol.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazepane intermediate.
Formation of the Pyridazinone Moiety: This can be accomplished through a condensation reaction involving a hydrazine derivative and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
化学反应分析
Types of Reactions
6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Research: The compound’s unique structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications:
作用机制
The mechanism of action of 6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluorophenyl group and the thiazepane ring may interact with enzymes or receptors, modulating their activity. The pyridazinone moiety could play a role in binding to specific sites on proteins or nucleic acids, influencing biological pathways.
相似化合物的比较
Similar Compounds
6-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one: Lacks the 7-position substitution on the thiazepane ring.
6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one: Contains a chlorophenyl group instead of a fluorophenyl group.
6-(7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group at the 7-position of the thiazepane ring and the combination with the pyridazinone moiety makes 6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one unique. This specific arrangement of functional groups may result in distinct biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-12-4-2-1-3-11(12)14-7-8-20(9-10-23-14)16(22)13-5-6-15(21)19-18-13/h1-6,14H,7-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDKAVQDIVARSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/new.no-structure.jpg)
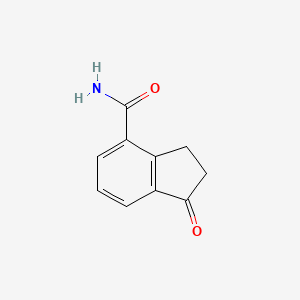
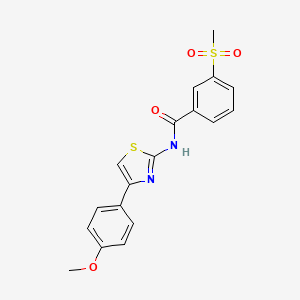
![Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2459653.png)
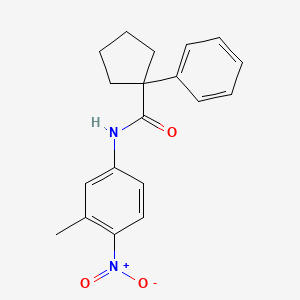
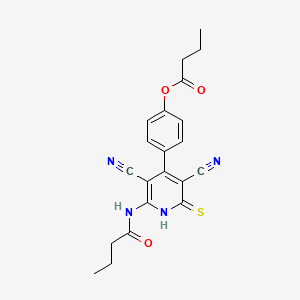
![N-[6-Chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2459658.png)
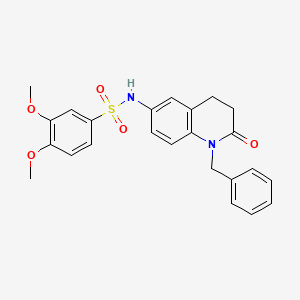
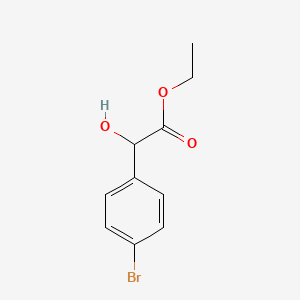
![2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine](/img/structure/B2459662.png)
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline](/img/structure/B2459666.png)
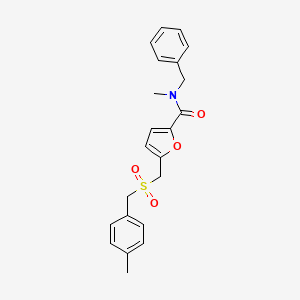
![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2459669.png)
